6-iodo-3,4-dihydronaphthalen-1(2H)-one chemical properties
6-iodo-3,4-dihydronaphthalen-1(2H)-one chemical properties
An In-depth Technical Guide to 6-iodo-3,4-dihydronaphthalen-1(2H)-one: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount for the efficient development of novel pharmaceuticals and functional materials. Among the vast arsenal of building blocks available to the medicinal and materials chemist, 6-iodo-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as 6-iodo-1-tetralone, stands out as a particularly versatile and powerful intermediate. Its structure, featuring a rigid bicyclic tetralone core, provides a well-defined three-dimensional framework. More importantly, the presence of an iodine atom at the 6-position of the aromatic ring transforms the molecule into a highly adaptable substrate for a suite of palladium-catalyzed cross-coupling reactions.[1] This guide offers an in-depth exploration of the core chemical properties, reactivity, and strategic applications of 6-iodo-1-tetralone, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this key synthetic intermediate.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. 6-Iodo-1-tetralone is a pale-yellow to brown solid at room temperature.[2] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-iodo-3,4-dihydro-2H-naphthalen-1-one | [3][4] |
| Synonyms | 6-iodo-1-tetralone, 6-iodo-α-tetralone | [3][5] |
| CAS Number | 340825-13-0 | [2][3][4] |
| Molecular Formula | C₁₀H₉IO | [3][6] |
| Molecular Weight | 272.08 g/mol | [3][6] |
| Appearance | Pale-yellow to Yellow-brown to Brown Solid | [2] |
| Boiling Point | 344.3 °C at 760 mmHg | [6] |
| Density | 1.757 g/cm³ | [6] |
| XLogP3 | 2.7 - 2.8 | [3][6] |
The crystal structure of 6-iodo-1-tetralone has been determined, providing precise data on its solid-state conformation and intermolecular interactions.[3] This information can be critical for understanding its reactivity and for computational modeling studies.
Synthesis and Purification
While commercially available from various suppliers, understanding the synthesis of 6-iodo-1-tetralone provides insight into potential impurities and scale-up strategies. The most direct route involves the electrophilic iodination of the parent scaffold, 1-tetralone.
The rationale for this approach lies in the electron-donating nature of the fused alkyl ring, which activates the aromatic system towards electrophilic substitution. The substitution pattern is directed primarily to the 6-position due to a combination of electronic and steric factors.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of 6-iodo-1-tetralone.
Protocol: Electrophilic Iodination of 1-Tetralone (Conceptual)
-
Reaction Setup: Charge a reaction vessel with 1-tetralone and a suitable solvent (e.g., acetic acid or dichloromethane).
-
Reagent Addition: Add the chosen iodinating agent, such as N-Iodosuccinimide (NIS) or a combination of iodine (I₂) and a silver salt (e.g., AgNO₃) or an oxidizing agent. The choice of reagent dictates the reaction conditions and mechanism. Silver salts act as halogen activators, while oxidizing agents facilitate the formation of a more potent electrophilic iodine species.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of 6-iodo-1-tetralone is dominated by its performance as an aryl iodide in palladium-catalyzed cross-coupling reactions.[1][7][8] The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) for oxidative addition to a Palladium(0) center, the crucial first step in these catalytic cycles.[9] This high reactivity allows for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For 6-iodo-1-tetralone, this provides a direct route to 6-aryl or 6-vinyl tetralones, which are common motifs in bioactive molecules.
General Reaction Scheme: (Conceptual image of the reaction)
The mechanism proceeds via a well-established catalytic cycle. The choice of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, and base is critical for achieving high yields. The base is required to activate the organoboron species, facilitating the transmetalation step.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry reaction flask, add 6-iodo-1-tetralone (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Degas a suitable solvent system (e.g., 1,4-dioxane/water, toluene) by bubbling with argon or nitrogen for 15-20 minutes, then add it to the flask. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to the target temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[12][13]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[14][15][16] This reaction allows for the direct coupling of 6-iodo-1-tetralone with a wide variety of primary and secondary amines, providing access to 6-amino-tetralone derivatives.
General Reaction Scheme: (Conceptual image of the reaction)
This reaction is mechanistically similar to other cross-couplings but requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[15] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step in C-N bond formation.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Inert Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Reagent Addition: Add 6-iodo-1-tetralone (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the vessel and heat to the required temperature (typically 80-110 °C). The use of microwave irradiation can often accelerate the reaction.
-
Workup and Purification: After cooling, the reaction is quenched carefully with water or saturated ammonium chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.[17]
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne), yielding arylalkynes.[18][19][20] This reaction is notable for its use of a dual-catalyst system, employing both palladium and a copper(I) salt (typically CuI) as a co-catalyst.[19] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]
General Reaction Scheme: (Conceptual image of the reaction)
The reaction is typically run in the presence of an amine base (e.g., triethylamine, diisopropylamine), which serves both as a base and often as the solvent.[20]
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Exemplary Protocol: Sonogashira Coupling
-
Inert Atmosphere: Add 6-iodo-1-tetralone (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%) to a reaction flask under argon.
-
Solvent and Reagents: Add an amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water, dry, and concentrate. Purify the crude product by column chromatography to yield the 6-alkynyl-1-tetralone derivative.[21][22]
Applications in Drug Discovery and Materials Science
The true value of 6-iodo-1-tetralone is realized in the molecular complexity it enables. The derivatives synthesized via the cross-coupling reactions described above are key precursors to a wide range of functional molecules.
-
Medicinal Chemistry: The tetralone scaffold is a "privileged structure" found in numerous natural products and pharmaceuticals. By functionalizing the 6-position, chemists can systematically explore the structure-activity relationship (SAR) of a lead compound. For example, introducing aromatic groups via Suzuki coupling can probe for beneficial pi-stacking interactions in a protein's active site, while adding amine functionalities via Buchwald-Hartwig amination can introduce hydrogen bond donors/acceptors or basic centers to improve solubility and target engagement.
-
Materials Science: The ability to introduce conjugated systems through Suzuki and Sonogashira couplings makes 6-iodo-1-tetralone a valuable building block for organic electronics. The resulting extended π-systems can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Safety and Handling
As a laboratory reagent, 6-iodo-1-tetralone must be handled with appropriate care. According to the Globally Harmonized System (GHS) of classification, it presents the following hazards:
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
6-Iodo-3,4-dihydronaphthalen-1(2H)-one is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust tetralone core, combined with the exceptional reactivity of the aryl iodide moiety, provides a reliable and versatile platform for constructing complex molecular architectures. A comprehensive understanding of its properties and its central role in palladium-catalyzed cross-coupling reactions empowers researchers to design and execute efficient synthetic routes toward novel therapeutics and advanced materials.
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